molecular formula C9H17NO3 B562043 Acetyl-D,L-diethylalanine CAS No. 14328-53-1

Acetyl-D,L-diethylalanine

Cat. No.: B562043
CAS No.: 14328-53-1
M. Wt: 187.239
InChI Key: XJDXSXZKSZKROX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-D,L-diethylalanine typically involves the acetylation of D,L-diethylalanine. The reaction is carried out by reacting D,L-diethylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process. The product is purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetyl-D,L-diethylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetyl-D,L-diethylalanine has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • Acetyl-D,L-leucine
  • Acetyl-D,L-valine
  • Acetyl-D,L-norvaline

Comparison: Acetyl-D,L-diethylalanine is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to Acetyl-D,L-leucine and Acetyl-D,L-valine, this compound has different steric and electronic effects, influencing its reactivity and interactions with biological molecules .

Properties

IUPAC Name

2-acetamido-3-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDXSXZKSZKROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675522
Record name N-Acetyl-3-ethylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14328-53-1
Record name N-Acetyl-3-ethylnorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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